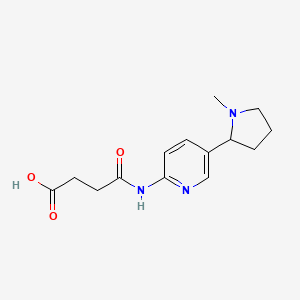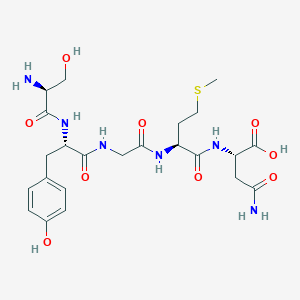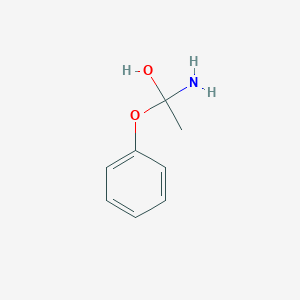
1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one is an organic compound with the molecular formula C9H11ClO3 It is a derivative of chalcone, a class of compounds known for their diverse pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one typically involves the reaction of 2-chlorobenzaldehyde with dihydroxyacetone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-Chlorophenyl)-3-oxopropanoic acid.
Reduction: Formation of 1-(2-Chlorophenyl)-3-hydroxypropan-1-ol.
Substitution: Formation of 1-(2-Aminophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: Used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Hydroxyphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one
- 1-(2-Methoxyphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one
- 1-(2-Bromophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one
Uniqueness
1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.
Propriétés
Numéro CAS |
648416-53-9 |
|---|---|
Formule moléculaire |
C10H11ClO3 |
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO3/c11-9-4-2-1-3-8(9)10(14)7(5-12)6-13/h1-4,7,12-13H,5-6H2 |
Clé InChI |
JYVZZIGPZMJWHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C(CO)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B12609141.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine](/img/structure/B12609144.png)
![3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione](/img/structure/B12609148.png)
![(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate](/img/structure/B12609151.png)
![Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate](/img/structure/B12609155.png)
![1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene](/img/structure/B12609156.png)


![N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea](/img/structure/B12609173.png)

![4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B12609182.png)


![Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12609192.png)
